N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide
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Description
N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide is a compound that features the 8-azabicyclo[3.2.1]octane scaffold
Mechanism of Action
Target of Action
The compound N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids , which are known to interact with monoamine neurotransmitter systems . Therefore, the primary targets of this compound are likely to be the monoamine neurotransmitter receptors.
Mode of Action
As a monoamine neurotransmitter reuptake inhibitor , this compound likely works by blocking the reuptake of certain neurotransmitters in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission
Pharmacokinetics
Like other tropane alkaloids, it is expected to have good bioavailability and to cross the blood-brain barrier effectively due to its lipophilic nature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide are largely determined by its 8-azabicyclo[3.2.1]octane core .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a number of different interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(19)17-13-7-5-12(6-8-13)16(20)18-14-3-2-4-15(18)10-9-14/h2-3,5-8,14-15H,4,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRAUKOEYNDMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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